Valsartan Ethyl-d5 Ester
Description
Properties
Molecular Formula |
C₂₆H₂₈D₅N₅O₃ |
|---|---|
Molecular Weight |
468.6 |
Synonyms |
N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Ethyl-d5 Ester |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation of Valsartan Ethyl D5 Ester
Precursor Chemistry and Optimal Starting Materials for Valsartan (B143634) Ethyl-d5 Ester Synthesis
The synthesis of Valsartan Ethyl-d5 Ester commences with the selection of appropriate precursors that allow for the efficient and site-specific introduction of the deuterium (B1214612) label. The core structure of valsartan is typically assembled first, followed by the esterification with a deuterated ethanol moiety.
The key precursors for the synthesis of the valsartan backbone are:
(S)-Valine methyl ester hydrochloride: This chiral building block provides the stereospecific center of the final molecule.
Valeryl chloride: This reagent is used for the acylation of the valine derivative.
A substituted biphenyl tetrazole intermediate: A common intermediate is (2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol or a derivative thereof, which is coupled with the valine moiety.
For the introduction of the deuterium label, the optimal starting material is ethanol-d6 (CD3CD2OD) or ethanol-d5 (CH3CD2OH or CD3CH2OH) . Ethanol-d6 is often preferred to ensure high isotopic enrichment in the resulting ethyl-d5 group of the ester, accounting for potential H/D exchange. The synthesis of valsartan itself is a well-established process, often involving a key Suzuki or Negishi coupling step to form the biphenyl core scirp.orgresearchgate.net. The final step in forming the non-deuterated valsartan ethyl ester involves the esterification of the carboxylic acid group of valsartan with ethanol.
A plausible and efficient strategy for the synthesis of this compound involves the preparation of the valsartan acid first, followed by a final esterification step using deuterated ethanol.
Table 1: Key Precursors and Reagents
| Precursor/Reagent | Role in Synthesis |
| (S)-Valine methyl ester hydrochloride | Chiral source for the valine moiety |
| Valeryl chloride | Acylating agent |
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Precursor for the biphenyl tetrazole moiety |
| Sodium Azide | Reagent for tetrazole ring formation |
| Ethanol-d6 (CD3CD2OD) | Source of the ethyl-d5 group |
| Acid Catalyst (e.g., H2SO4) | Catalyst for the esterification reaction |
Elucidation of Detailed Synthetic Routes and Reaction Mechanisms for Deuterium Labeling
The synthesis of this compound can be achieved through a convergent synthesis approach. The biphenyl tetrazole and the acylated valine moieties are synthesized separately and then coupled, followed by the crucial deuterated esterification step.
A representative synthetic route is as follows:
Synthesis of the Valsartan Acid: The synthesis of the valsartan acid backbone is a multi-step process. A common route involves the reaction of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile with (S)-valine methyl ester, followed by acylation with valeryl chloride. The nitrile group is then converted to the tetrazole ring using sodium azide. Finally, the methyl ester is hydrolyzed to yield the valsartan carboxylic acid.
Fischer Esterification with Deuterated Ethanol: The final and critical step for isotopic labeling is the Fischer esterification of the valsartan carboxylic acid with deuterated ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The carboxylic acid is protonated by the catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the deuterated ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the protonated ester. Deprotonation yields the final product, this compound.
Site-specific deuteration in this compound is achieved by using a deuterated building block in the final stage of the synthesis. The use of ethanol-d6 as the deuterating reagent ensures that the deuterium atoms are incorporated specifically into the ethyl ester group. The reaction mechanism of Fischer esterification does not involve the cleavage of C-H bonds on the alcohol, thus preventing scrambling of the deuterium label to other parts of the valsartan molecule.
The choice of deuterated ethanol is critical. Ethanol-d6 (CD3CD2OD) is a common choice to provide the ethyl-d5 group (–CH2CH3 with 5 deuterium atoms). The use of highly enriched deuterated ethanol is essential to achieve high isotopic purity in the final product.
The stereochemistry of the valine moiety is crucial for the biological activity of valsartan. The synthesis starts with (S)-valine methyl ester to ensure the correct stereochemistry in the final product. The subsequent reaction conditions, including the esterification step, are generally mild enough to avoid racemization of the chiral center.
Maintaining the stereochemical integrity throughout the synthesis is paramount. Chiral High-Performance Liquid Chromatography (HPLC) can be employed to confirm the enantiomeric purity of the final product.
Advanced Purification Techniques for this compound Isolation
After the synthesis, the crude this compound needs to be purified to remove unreacted starting materials, byproducts, and any potential non-deuterated or partially deuterated species. A combination of purification techniques is typically employed:
Extraction: The reaction mixture is first worked up using a liquid-liquid extraction to separate the organic product from the aqueous phase containing the acid catalyst and other water-soluble impurities.
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the ester. A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is used to separate the product from impurities based on their polarity.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to further enhance its purity.
Table 2: Purification Techniques
| Technique | Purpose |
| Liquid-Liquid Extraction | Removal of acid catalyst and water-soluble impurities |
| Column Chromatography | Separation of the product from byproducts and unreacted starting materials |
| Recrystallization | Further purification of solid product |
Analytical Verification of Isotopic Enrichment and Chemical Purity
The final step is the comprehensive analytical verification of the synthesized this compound to confirm its chemical structure, purity, and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The absence or significant reduction of signals corresponding to the ethyl protons (specifically the methylene (B1212753) and methyl groups) confirms the incorporation of deuterium. The integration of the remaining proton signals can provide a preliminary estimation of the isotopic enrichment.
²H NMR: This technique directly detects the deuterium nuclei, providing a definitive confirmation of the location of the deuterium labels.
¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns (due to C-D coupling) and potentially a slight upfield shift, further confirming the deuteration.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which will be higher than the non-deuterated analog due to the presence of five deuterium atoms. The observed mass should correspond to the calculated mass of C26H28D5N5O3.
Mass Spectrometry for Isotopic Enrichment: By analyzing the mass spectrum, the relative intensities of the peaks corresponding to the d5-labeled compound and any lower deuterated species (d4, d3, etc.) can be used to calculate the isotopic enrichment.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A suitable column and mobile phase are used to separate the product from any impurities. The purity is typically reported as a percentage based on the peak area.
Table 3: Analytical Verification Methods
| Method | Information Obtained |
| ¹H NMR | Confirmation of deuteration, estimation of isotopic enrichment |
| ²H NMR | Direct detection and localization of deuterium |
| ¹³C NMR | Confirmation of deuteration at specific carbon atoms |
| HRMS | Accurate mass determination and confirmation of elemental composition |
| MS | Determination of isotopic enrichment |
| HPLC | Assessment of chemical purity |
The combination of these analytical techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications in research and development.
Advanced Analytical Methodologies for Characterization and Quantification of Valsartan Ethyl D5 Ester
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are fundamental for the separation of Valsartan (B143634) Ethyl-d5 Ester from complex matrices and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Valsartan Ethyl-d5 Ester
The development of a robust HPLC method for this compound is paramount for achieving reliable and reproducible results. A typical method involves a reversed-phase approach, utilizing a C18 column to separate the compound from potential impurities and metabolites. nih.govjapsonline.com
Method development and optimization involve a systematic investigation of several critical parameters:
Mobile Phase Composition: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govjapsonline.com The ratio of these components is optimized to achieve the desired retention time and peak shape for this compound. For instance, a mobile phase of 0.02 mM sodium dihydrogen ortho-phosphate (B1173645) buffer (pH adjusted to 2.5) and acetonitrile in a 58:42 v/v ratio has been shown to be effective for the separation of the parent compound, Valsartan. nih.gov
Flow Rate: The flow rate of the mobile phase influences the analysis time and the efficiency of the separation. A flow rate of 1.0 mL/min is frequently employed. japsonline.comjocpr.com
Column Temperature: Maintaining a consistent column temperature, often at ambient or slightly elevated temperatures (e.g., 30°C), is crucial for reproducible retention times. hrpub.org
Detection Wavelength: UV detection is commonly used, with the wavelength set at a value where this compound exhibits maximum absorbance, typically around 230-273 nm. jocpr.comhrpub.org
The validation of the developed HPLC method is performed according to ICH guidelines and includes assessment of parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). jocpr.comhilarispublisher.com
Table 1: Representative HPLC Method Parameters for Analysis of Valsartan Analogs
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications in High-Throughput Analysis
For high-throughput analysis, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC can achieve faster separations and higher resolution. A stability-indicating RP-UPLC method was developed for valsartan on an Acquity BEH C-18 column (2.1 × 100 mm, 1.7 μm) with a shorter runtime of 6 minutes. researchgate.net This is particularly beneficial in pharmacokinetic studies where a large number of samples need to be analyzed in a short period. The principles of method development for UHPLC are similar to those for HPLC but are adapted to the specific requirements of the UHPLC system, such as higher operating pressures.
Chiral Chromatographic Methods for Enantiomeric Purity Assessment of this compound
Valsartan possesses a chiral center, and its therapeutic activity resides primarily in the (S)-enantiomer. Therefore, it is crucial to assess the enantiomeric purity of this compound, especially when it is used as an internal standard for the quantification of the active enantiomer.
Chiral chromatography is the method of choice for separating enantiomers. This can be achieved using a chiral stationary phase (CSP). For the separation of Valsartan enantiomers, a 5-micron silica-bonded alpha 1-acid glycoprotein (B1211001) column (Chiral AGP) has been successfully employed. nih.gov The mobile phase for such a separation typically consists of a phosphate buffer (e.g., pH 7) with a small percentage of an organic modifier like 2-propanol. nih.gov
Alternatively, capillary electrophoresis (CE) with a chiral selector, such as acetyl-β-cyclodextrin, has been demonstrated to be an effective technique for determining the enantiomeric purity of Valsartan. researchgate.netmdpi.com This method was validated for the R-enantiomer of valsartan in the range of 0.05-3.0 %, with a limit of detection of 0.01 %. researchgate.net
Mass Spectrometric (MS) Detection and Fragmentation Analysis
Mass spectrometry is a powerful detection technique that, when coupled with liquid chromatography, provides high sensitivity and selectivity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often preferred. In LC-MS/MS, the precursor ion (the protonated or deprotonated molecule of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides excellent selectivity. nih.govshimadzu.com
The use of a deuterated internal standard like this compound is ideal for LC-MS/MS quantification as it co-elutes with the analyte (Valsartan) and compensates for any variations during sample preparation and ionization. nih.gov
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Valsartan and its Deuterated Analog
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ion (m/z) | Specific fragment ion |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is invaluable for the structural elucidation of unknown impurities or degradation products of this compound. researchgate.netscielo.br
By determining the accurate mass of a molecule, its elemental composition can be confidently predicted. The fragmentation pattern obtained from HRMS/MS experiments further aids in confirming the structure. For Valsartan, the protonated molecule [M+H]⁺ is observed at an m/z of 436.2. scirp.org The fragmentation of this ion provides a wealth of structural information. scirp.orgresearchgate.net For this compound, the protonated molecule will have a higher m/z due to the addition of the ethyl-d5 group, and the fragmentation pattern will show characteristic shifts in fragment masses containing the deuterated moiety. This allows for unambiguous identification and differentiation from the non-deuterated compound.
Application of Isotope-Labeled Internal Standard (ILIS) Principles in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (ILIS) is considered the gold standard for achieving the highest levels of accuracy and precision. texilajournal.combioanalysis-zone.com this compound serves as an exemplary ILIS for the quantification of its non-labeled counterpart, Valsartan Ethyl Ester. The fundamental principle of ILIS is the addition of a known quantity of the labeled compound to both calibration standards and unknown samples prior to any sample preparation steps like protein precipitation or liquid-liquid extraction. researchgate.net
The key advantage of using an ILIS such as this compound is its near-identical chemical and physical properties to the analyte of interest. researchgate.net It co-elutes with the analyte during chromatographic separation and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source. nih.govscispace.com Because the ILIS and the analyte behave almost identically during extraction, chromatography, and ionization, any sample-to-sample variability in these steps is effectively nullified by calculating the ratio of the analyte's response to the ILIS's response. texilajournal.comresearchgate.net This normalization corrects for potential analyte loss during sample processing and compensates for fluctuations in instrument performance, thereby significantly improving the robustness and reliability of the assay. nih.gov Deuterated standards, such as Valsartan-d3 and Valsartan-d9, have been successfully used in validated bioanalytical methods to quantify valsartan in human plasma, demonstrating the effectiveness of this approach. researchgate.netnih.govnih.gov
Spectroscopic Characterization Techniques for this compound Structural Confirmation
The definitive structural confirmation and purity assessment of this compound rely on a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity, the specific location of the deuterium (B1214612) labels, and the absence of significant impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.gov Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the molecular structure.
The ¹H NMR spectrum is crucial for confirming the location of the deuterium atoms. In this compound, the five deuterium atoms replace the protons on the ethyl group (-OCH₂CH₃). Consequently, the characteristic signals for the methylene (B1212753) quartet and the methyl triplet of a standard ethyl ester would be absent in the ¹H NMR spectrum. researchgate.net The presence of any residual signals in these regions could be used to quantify the isotopic purity of the compound. The remaining signals in the spectrum would correspond to the protons on the valsartan core structure, and their chemical shifts and coupling patterns would be consistent with the parent molecule. researchgate.net
The ¹³C NMR spectrum provides complementary information. While the carbon signals for the main valsartan structure would remain largely unchanged, the signals for the deuterated ethyl group carbons would exhibit distinct changes. The C-D coupling would cause the signals for the -CD₂- and -CD₃ carbons to appear as multiplets, and they would be shifted slightly upfield compared to their non-deuterated analogues. mdpi.com
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound This table presents expected chemical shifts. Actual values may vary based on solvent and experimental conditions.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
| Ethyl -CD₂- | Absent | Multiplet, ~60 ppm | Deuteration leads to signal absence in ¹H NMR and multiplet in ¹³C NMR. |
| Ethyl -CD₃- | Absent | Multiplet, ~14 ppm | Deuteration leads to signal absence in ¹H NMR and multiplet in ¹³C NMR. |
| Valine α-CH | ~4.0 | ~60 | Chemical shift is influenced by the adjacent ester and amide groups. |
| Biphenyl Protons | 7.2 - 7.8 | 125 - 142 | Complex multiplet region typical for the biphenyltetrazole moiety. |
| Amide C=O | N/A | ~173 | Carbonyl carbon signal. |
| Ester C=O | N/A | ~172 | Ester carbonyl carbon signal. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the presence of key functional groups and chromophores within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational modes of the molecule's bonds. For this compound, strong absorption bands would confirm the presence of the ester and amide carbonyl (C=O) groups, typically in the range of 1650-1750 cm⁻¹. ekb.eg Other characteristic peaks would include those for aromatic C-H stretching, aliphatic C-H stretching from the valine and pentanoyl groups, and vibrations associated with the tetrazole ring. researchgate.net The C-D (carbon-deuterium) stretching vibrations of the ethyl-d5 group would be expected at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹), providing direct evidence of deuteration.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide C=O Stretch | ~1650 |
| Ester C=O Stretch | ~1730 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-D Stretch | 2100 - 2250 |
| Tetrazole Ring Vibrations | 1025 - 1205 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. For this compound, the primary chromophore is the biphenyltetrazole system. This system is responsible for strong UV absorbance, typically with a maximum wavelength (λmax) around 250-275 nm. globalresearchonline.netjocpr.com The substitution of protons with deuterium on the ethyl ester group, which is electronically isolated from the chromophore, is not expected to cause any significant shift in the λmax. Therefore, the UV-Vis spectrum of this compound would be virtually identical to that of its non-deuterated analog. researchcommons.org
Method Validation and Robust Quality Control Parameters for this compound Analytical Procedures
For a bioanalytical method utilizing this compound as an internal standard to be considered reliable and acceptable for regulatory submission, it must undergo a rigorous validation process. nih.gov This validation demonstrates that the analytical procedure is suitable for its intended purpose. mdpi.com
Specificity and selectivity are critical parameters that ensure the method can unequivocally measure the analyte without interference from other components in the sample matrix, such as plasma or urine. rdd.edu.iq To assess selectivity, at least six different blank matrix lots from individual sources are processed and analyzed to ensure that no endogenous components or metabolites co-elute and produce a significant signal at the retention times of the analyte and the internal standard, this compound. rdd.edu.iqtandfonline.com The response of any interfering peaks should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). High-resolution chromatographic techniques, such as RP-HPLC, coupled with the specificity of tandem mass spectrometry (MS/MS) detection, provide the high degree of selectivity required for complex biological samples. hrpub.orgresearchgate.net
Linearity defines the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span from the LLOQ to the Upper Limit of Quantification (ULOQ) over which the method is shown to be accurate, precise, and linear. proquest.com
To determine linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different concentrations in the biological matrix. researchgate.net A fixed amount of the internal standard, this compound, is added to each standard. The curve is generated by plotting the peak area ratio (analyte peak area / ILIS peak area) against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted least-squares linear regression model. rdd.edu.iq For a method to be considered linear, the correlation coefficient (r) should be close to 1.000, typically ≥0.995. mdpi.com The accuracy of the back-calculated concentrations for each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ). uomustansiriyah.edu.iq Bioanalytical methods for valsartan have demonstrated linearity over wide concentration ranges, such as 50.0 to 5000.0 ng/mL and 6.062 to 18060.792 ng/mL in human plasma. rdd.edu.iqresearchgate.net
Table 3: Example Calibration Curve Data for a Bioanalytical Method This table illustrates typical data used to assess linearity.
| Nominal Conc. (ng/mL) | Analyte Area | ILIS Area | Area Ratio (Analyte/ILIS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 5.0 (LLOQ) | 1,250 | 105,000 | 0.0119 | 4.8 | 96.0 |
| 10.0 | 2,480 | 104,500 | 0.0237 | 10.1 | 101.0 |
| 50.0 | 12,600 | 105,200 | 0.1198 | 50.5 | 101.0 |
| 250.0 | 63,100 | 104,800 | 0.6021 | 248.2 | 99.3 |
| 1000.0 | 255,000 | 105,500 | 2.4171 | 1005.0 | 100.5 |
| 4000.0 | 998,000 | 104,200 | 9.5777 | 3965.0 | 99.1 |
| 5000.0 (ULOQ) | 1,255,000 | 105,100 | 11.9410 | 5012.0 | 100.2 |
Establishment of Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For analytical methods quantifying Valsartan using this compound as an internal standard, these limits are crucial for determining the applicability of the method, particularly for trace-level analysis. Various studies have established the LOD and LOQ for Valsartan using high-performance liquid chromatography (HPLC) coupled with different detectors.
One study reported an LOD of 6 ng/mL and an LOQ of 18 ng/mL for Valsartan in a validated stability-indicating HPLC method. japsonline.com Another HPLC-based method determined the LOD and LOQ to be 2.72 µg/mL and 8.25 µg/mL, respectively. sphinxsai.com A separate analysis found the LOQ to be 0.993 µg/mL. nih.gov These values are indicative of the sensitivity of the chromatographic methods that employ internal standards like this compound for accurate quantification.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Valsartan Analysis
| Parameter | Reported Value | Analytical Method |
|---|---|---|
| LOD | 6 ng/mL | HPLC |
| LOQ | 18 ng/mL | HPLC |
| LOD | 2.72 µg/mL | RP-HPLC |
| LOQ | 8.25 µg/mL | RP-HPLC |
| LOQ | 0.993 µg/mL | HPLC |
Evaluation of Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the mean of a set of results to the true value. Both are critical for ensuring the reliability of an analytical method.
In the context of methods using this compound, precision is often evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. Accuracy is typically assessed through recovery studies by spiking a known quantity of the analyte into a matrix.
For a reversed-phase HPLC (RP-HPLC) method, the precision was demonstrated by a relative standard deviation (RSD) of less than 2%. hrpub.org In one study, the precision of the assay was investigated for both repeatability and reproducibility, with the RSD values consistently remaining below 2%. hrpub.org Another precision study involving the analysis of six different samples of Valsartan tablets yielded a relative standard deviation of 0.04. japsonline.com
Accuracy studies have shown high recovery rates, indicating the method's ability to correctly measure the analyte concentration. Recovery studies performed at three different levels (50%, 100%, and 150%) showed results between 99% and 100%. japsonline.com Another study reported percentage recovery for Valsartan to be between 99.0% and 100.2%, with a %RSD of less than 2%. sphinxsai.com A different RP-HPLC method demonstrated a percentage recovery of 99.65%. derpharmachemica.comresearchgate.net
Table 2: Precision and Accuracy Data for Valsartan Analytical Methods
| Parameter | Measurement | Result |
|---|---|---|
| Precision | ||
| Repeatability & Intermediate Precision | % RSD | < 2% |
| Sample Analysis (n=6) | % RSD | 0.04 |
| Accuracy | ||
| Recovery Study (3 levels) | % Recovery | 99% - 100% |
| Recovery Study | % Recovery | 99.0% - 100.2% |
| Recovery Study | % Recovery | 99.65% |
Degradation Kinetics and Stability Studies Involving Valsartan and Its Ester Derivatives
Forced Degradation Studies and Stress Testing of Valsartan (B143634) and Related Ethyl Esters
Forced degradation studies on valsartan have been performed under the stress conditions recommended by the International Council for Harmonisation (ICH) guidelines, which include acidic, basic, oxidative, photolytic, and thermal stress. acgpubs.orgthepharmajournal.com These studies are instrumental in identifying the degradation pathways and the stability-indicating nature of analytical methods. nih.gov
Acidic Hydrolysis: Valsartan has been shown to be susceptible to degradation under acidic conditions. nih.gov Studies have been conducted using various concentrations of hydrochloric acid (HCl), with degradation observed upon refluxing at elevated temperatures. acgpubs.org For instance, significant degradation of valsartan was noted in 1 M HCl when heated. thepharmajournal.com In one study, valsartan degraded by approximately 23.61% under acidic stress at 60 °C. thepharmajournal.com Another study showed that under forced acid degradation, valsartan can yield co-eluting degradation products that may not be detectable by HPLC-PDA alone, necessitating the use of mass spectrometry (MS) for identification. scielo.br
Basic Hydrolysis: Under basic conditions, using sodium hydroxide (NaOH), valsartan has shown varied stability. Some studies report that valsartan is stable under basic conditions nih.gov, while others have observed degradation. For example, refluxing with 1.5 N NaOH has been performed to induce degradation. nih.gov The stability of ester derivatives like Valsartan Ethyl-d5 Ester would likely be compromised under basic conditions due to the potential for base-catalyzed hydrolysis of the ester linkage.
Oxidative Degradation: Oxidative stress, typically induced by hydrogen peroxide (H₂O₂), has been shown to cause significant degradation of valsartan. nih.gov The extent of degradation is dependent on the concentration of H₂O₂ and the duration of exposure. One study reported a 19.77% degradation of valsartan under oxidative stress at 60 °C. thepharmajournal.com
Photolytic Degradation: The stability of valsartan under light exposure has also been investigated. Mild degradation has been observed when the drug is exposed to UV light. nih.gov The rate of photolysis can be influenced by the pH of the solution. researchgate.net In some cases, valsartan was found to be stable under photolytic conditions. nih.gov
Thermal Degradation: Thermal stress studies involve exposing the drug substance to dry heat. Valsartan has been reported to be relatively stable under thermal stress at room temperature, but degradation can occur at higher temperatures. thepharmajournal.com For example, no additional peaks were observed in thermal degradation studies at 60 °C, though some degradation was noted in other studies under thermal stress. thepharmajournal.comamazonaws.com
The following table summarizes the degradation behavior of valsartan under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Method | Observation |
| Acidic Hydrolysis | 1 M HCl, 60 °C | Significant degradation (~23.61%) thepharmajournal.com |
| Basic Hydrolysis | 1.5 N NaOH | Degradation observed nih.gov |
| Oxidative Stress | H₂O₂, 60 °C | Significant degradation (~19.77%) thepharmajournal.com |
| Photolytic Stress | UV light | Mild degradation observed nih.gov |
| Thermal Stress | Dry heat, 60 °C | Generally stable, some degradation noted thepharmajournal.comamazonaws.com |
Identification and Elucidation of Degradation Products of this compound
Specific degradation products for this compound are not detailed in the available literature. However, the degradation products of the parent compound, valsartan, have been identified and characterized using techniques like LC-MS. acgpubs.orgscielo.br It is plausible that this compound would first hydrolyze to form valsartan, which would then degrade into the products identified for valsartan.
Under acidic hydrolysis, two major degradation products of valsartan have been identified with m/z values of 352 and 306. scielo.br These were identified as protonated molecules of co-eluting degradation products formed by hydrolysis. scielo.br Another study identified degradation products with m/z values of 307.40 and 335.41 from acid hydrolysis and oxidation, respectively. acgpubs.org
Photocatalytic degradation studies of valsartan have also identified several transformation products (TPs). For instance, using a g-C₃N₄ catalyst, major degradation pathways included decarboxylation with further oxidation, hydroxylation of the biphenyl or tetrazole moiety, and rupture of the C–N bond in the tertiary amine group. mdpi.com Some of the identified TPs include a ketone derivative (m/z 406.2227) and N-((2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl) pentanamide (m/z 336.1810). mdpi.com
The table below lists some of the identified degradation products of valsartan.
| Degradation Condition | m/z of Degradation Product | Potential Structure/Fragment | Reference |
| Acid Hydrolysis | 352 | Hydrolysis product | scielo.br |
| Acid Hydrolysis | 306 | Hydrolysis product | scielo.br |
| Acid Hydrolysis | 307.40 | Degradant | acgpubs.org |
| Oxidation | 335.41 | Degradant | acgpubs.org |
| Photocatalysis | 406.2227 | Ketone derivative | mdpi.com |
| Photocatalysis | 336.1810 | N-((2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl) pentanamide | mdpi.com |
Kinetic Analysis of Degradation Processes and Reaction Mechanisms
Kinetic studies are essential for understanding the rate at which a drug degrades and for predicting its shelf-life. The degradation of valsartan under certain conditions has been found to follow specific kinetic models.
For instance, the photocatalytic degradation of valsartan using both TiO₂ and g-C₃N₄ catalysts was observed to follow pseudo-first-order kinetics. mdpi.com The reaction rate constants were determined to be 0.205 min⁻¹ for TiO₂ and 0.028 min⁻¹ for g-C₃N₄, indicating that TiO₂ was a more efficient photocatalyst for valsartan degradation under the studied conditions. mdpi.com
The reaction mechanisms for valsartan degradation are complex and depend on the specific stressor.
Hydrolysis: In acidic conditions, the primary mechanism is likely the hydrolysis of the amide bond and potentially the cleavage of the tetrazole ring, although the latter is generally stable. For this compound, the initial and most facile reaction would be the hydrolysis of the ethyl ester to yield valsartan and ethanol-d5.
Oxidation: The tertiary amine in the valsartan structure can be a target for oxidation. One proposed pathway involves a one-electron oxidation of the tertiary amine group to form a nitrogen-centered cation radical, which can then undergo C-N cleavage. mdpi.com
Photodegradation: The mechanisms can involve direct photolysis, where the molecule absorbs light and undergoes a chemical reaction, or indirect photolysis, mediated by other photosensitive species. For valsartan, proposed photocatalytic degradation pathways include decarboxylation, hydroxylation, and C-N bond cleavage. mdpi.com
Understanding these kinetics and mechanisms is crucial for the development of stable pharmaceutical formulations of valsartan and its derivatives.
Non Clinical and in Vitro Metabolic Fate Studies Involving Valsartan Ethyl D5 Ester
Application of Valsartan (B143634) Ethyl-d5 Ester as a Metabolic Probe and Tracer
Stable isotope-labeled compounds like valsartan ethyl-d5 ester are crucial tools in drug metabolism studies. The deuterium (B1214612) substitution allows for the differentiation of the compound and its metabolites from endogenous substances when analyzed by mass spectrometry. This makes it an effective metabolic probe and tracer in non-clinical and in vitro experiments.
The primary application of this compound in this context is to investigate the metabolic pathways of the valsartan ethyl ester impurity. By tracing the deuterated ethyl group, researchers can elucidate how and where the ester is cleaved and what subsequent transformations occur. This is particularly important for understanding the potential formation of reactive metabolites or identifying specific enzymes responsible for its biotransformation. The use of such tracers helps in generating a clearer picture of the metabolic profile without the need for radiolabeling, offering a safer and often more precise analytical approach.
Investigation of In Vitro Metabolism in Subcellular Fractions (e.g., hepatic microsomes, S9 fractions)
The in vitro metabolism of xenobiotics is commonly investigated using subcellular fractions of tissues, primarily from the liver, as it is the main site of drug metabolism. Hepatic microsomes and S9 fractions are standard systems for these studies.
Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. benthamscience.com Studies involving the incubation of this compound with human liver microsomes would aim to identify which specific CYP enzymes are responsible for its metabolism. For its parent compound, valsartan, it is known that CYP2C9 is the primary enzyme responsible for its hydroxylation to the 4-OH valsartan metabolite. nih.gov Similar studies with the ethyl-d5 ester would clarify if the ester moiety alters the metabolic pathway or the enzymes involved.
S9 Fractions: The S9 fraction is a supernatant from a post-mitochondrial centrifugation and contains both microsomal and cytosolic enzymes. This allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. researchgate.net Using S9 fractions, researchers can study the complete metabolic cascade of this compound, from the initial hydrolysis of the ester to subsequent conjugation reactions. For instance, carboxylesterases, which are abundant in the cytosol and microsomes, would be expected to hydrolyze the ethyl ester. researchgate.net The S9 fraction allows for the simultaneous study of this hydrolysis and any subsequent metabolism of the resulting valsartan.
A study investigating the competitive metabolism of olmesartan (B1677269) medoxomil in rat liver S9 fractions demonstrated how the presence of other drugs could affect the rate of metabolite formation. researchgate.net A similar approach could be employed with this compound to understand its metabolic interactions.
Table 1: Subcellular Fractions Used in In Vitro Metabolism Studies
| Subcellular Fraction | Primary Enzymes Present | Types of Reactions Studied | Relevance to this compound |
| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | Phase I: Oxidation, Reduction | Identification of specific CYP enzymes involved in the metabolism of the core valsartan structure. benthamscience.comnih.gov |
| S9 Fraction | Microsomal and Cytosolic enzymes (CYPs, Carboxylesterases, UGTs, SULTs) | Phase I and Phase II: Hydrolysis, Conjugation | Comprehensive study of the hydrolysis of the ethyl ester and subsequent metabolic transformations. researchgate.net |
Elucidation of Enzymatic Biotransformation Pathways and Metabolite Identification (Excluding Human Clinical Data)
The primary biotransformation pathway expected for this compound is the hydrolysis of the deuterated ethyl ester to form valsartan-d5 and ethanol. This reaction is likely catalyzed by carboxylesterases, which are prevalent in the liver. researchgate.net
Following the initial hydrolysis, the resulting valsartan-d5 would be expected to follow the known metabolic pathways of valsartan. The main metabolite of valsartan is the 4-hydroxyvaleryl metabolite (4-OH valsartan). nih.gov Therefore, a key metabolite to identify in in vitro systems would be 4-OH valsartan-d5.
The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is essential for the separation and identification of these metabolites. The deuterium label on the valsartan-d5 molecule would result in a characteristic mass shift, facilitating its distinction from any endogenously present, non-deuterated valsartan.
Table 2: Potential Metabolites of this compound in Non-Clinical In Vitro Systems
| Parent Compound | Expected Primary Metabolite | Subsequent Metabolite | Key Enzymatic Pathway |
| This compound | Valsartan-d5 | 4-OH Valsartan-d5 | Carboxylesterase (hydrolysis), CYP2C9 (hydroxylation) nih.govresearchgate.net |
Role in Non-Clinical Drug-Metabolizing Enzyme Inhibition and Induction Studies
Assessing the potential of a new chemical entity to inhibit or induce drug-metabolizing enzymes is a critical step in drug development to predict potential drug-drug interactions. nih.gov While this compound is primarily an analytical standard, its non-deuterated counterpart, valsartan ethyl ester, and valsartan itself have been studied for their effects on these enzymes.
Enzyme Inhibition: In vitro studies are performed to determine if a compound can inhibit the activity of major drug-metabolizing enzymes, such as the CYPs. nih.gov For example, it has been shown that valsartan inhibits the activity of OAT1 and OAT3 transporters. nih.gov Studies with this compound could be conducted to see if the ester form has a different inhibitory profile. These assays typically involve incubating the compound with human liver microsomes and a probe substrate for a specific enzyme and measuring the formation of the substrate's metabolite.
Enzyme Induction: Induction is the process where a drug stimulates the synthesis of more enzyme, which can lead to faster metabolism of other drugs. mdpi.com This is often evaluated in primary human hepatocytes. tandfonline.com While valsartan itself is considered to have a low potential for CYP-mediated drug-drug interactions, the potential of its ethyl ester impurity to act as an inducer would be a relevant area of investigation in non-clinical studies. nih.gov
The use of this compound in these studies would allow for a precise quantification of the parent compound and its metabolites, helping to establish a clear relationship between their concentrations and any observed inhibition or induction.
Applications of Valsartan Ethyl D5 Ester in Environmental and Forensic Analytical Chemistry
Trace Analysis of Valsartan (B143634) and its Derivatives in Environmental Matrices (e.g., wastewater, surface water)
The widespread use of valsartan has led to its continuous release into the environment through wastewater treatment plant (WWTP) effluents, contaminating surface waters. researchgate.netmdpi.com Monitoring the presence of valsartan and its transformation products at trace levels (ng/L to µg/L) in environmental matrices like wastewater and surface water is crucial for assessing its environmental impact. mdpi.com However, the complexity of these matrices can lead to significant signal suppression or enhancement in analytical instruments, a phenomenon known as the matrix effect, which can compromise the accuracy of quantification. researchgate.net
The use of a stable isotope-labeled internal standard, such as Valsartan Ethyl-d5 Ester, is the gold standard for overcoming these challenges. researchgate.netresearchgate.net In a technique called isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. researchgate.net Since this compound is chemically and physically almost identical to the non-labeled valsartan, it experiences the same losses during sample preparation (e.g., extraction, cleanup) and the same degree of matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govwuxiapptec.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any variations are effectively cancelled out. nih.gov
Studies have demonstrated the successful application of deuterated valsartan analogs (such as valsartan-d9) for the quantification of valsartan in human plasma and, by extension, in environmental samples. nih.gov These methods, typically employing solid-phase extraction (SPE) for sample concentration and cleanup followed by LC-MS/MS analysis, achieve low limits of quantification (LOQ) necessary for environmental monitoring. nih.govresearchgate.net For instance, a method for the simultaneous estimation of amlodipine (B1666008) and valsartan in human plasma using amlodipine-d4 (B587106) and valsartan-d9 as internal standards reported a linear range of 6.062–18060.792 ng/mL for valsartan. nih.gov While specific studies detailing the use of this compound were not prevalent in the reviewed literature, its application would follow the same well-established principles of isotope dilution for accurate trace analysis.
Table 1: Analytical Methods for Valsartan Quantification in Water Samples
| Analytical Technique | Sample Preparation | Internal Standard | Matrix | Key Findings | Reference |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Isotope-labeled standards | Wastewater, Surface Water | Isotope dilution corrects for matrix effects and improves accuracy. | researchgate.net |
| LC-HRMS | Direct Injection | Isotope-labeled standards | Wastewater | Allows for both target and non-target screening of contaminants. | ulisboa.pt |
| LC-MS/MS | SPE | Irbesartan (structural analog) | Human Plasma | Simultaneous quantification of valsartan and hydrochlorothiazide. | mdpi.com |
Utilization of Deuterated Standards in Environmental Fate and Transport Studies (e.g., photocatalytic degradation pathways)
Understanding the environmental fate and transport of pharmaceuticals like valsartan is essential for a comprehensive risk assessment. This includes studying its degradation pathways under various environmental conditions, such as photocatalysis, which is a promising technology for water treatment. researchgate.netmdpi.com During these degradation studies, numerous transformation products (TPs) can be formed, some of which may be more persistent or toxic than the parent compound. researchgate.net
Deuterated standards like this compound play a crucial role in these investigations. They are used to spike environmental samples or laboratory reactors to trace the degradation of the parent compound and to help in the identification of its TPs. mdpi.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose, allowing for the tentative identification of TPs based on their accurate mass and fragmentation patterns. researchgate.netmdpi.com The presence of the deuterated analog helps to distinguish between true TPs and background interferences in the complex sample matrix.
Studies on the photocatalytic degradation of valsartan using catalysts like TiO2 and g-C3N4 have identified several degradation pathways, including decarboxylation, oxidation, hydroxylation, and cleavage of the C-N bond. researchgate.netmdpi.com These studies have led to the identification of numerous TPs. For example, one major transformation product found in wastewater and surface water is valsartan acid. researchgate.netnih.gov The persistence of such TPs is a significant concern, as some have been shown to be resistant to conventional water treatment processes like ozonation. nih.gov
Table 2: Major Transformation Products of Valsartan in Environmental Samples
| Transformation Product | Formation Pathway | Environmental Matrix | Analytical Method | Reference |
| Valsartan Acid | Activated sludge process, microbial transformation | Wastewater, Surface Water, Tap Water | LC-MS/MS | researchgate.netnih.gov |
| Hydroxylated Valsartan | Photocatalysis (g-C3N4) | Laboratory-scale reactor | LC-HRMS | mdpi.com |
| Decarboxylated Valsartan | Photocatalysis (g-C3N4) | Laboratory-scale reactor | LC-HRMS | mdpi.com |
| Cyclized Valsartan Products | Photocatalysis (TiO2) | Laboratory-scale reactor | LC-HRMS | researchgate.net |
Future Directions and Emerging Research Avenues for Valsartan Ethyl D5 Ester
Advancements in Deuterated Labeling Technologies and Synthetic Strategies
The synthesis of isotopically labeled compounds like Valsartan (B143634) Ethyl-d5 Ester is a field of continuous innovation. Future research is focused on developing more efficient, selective, and scalable methods for deuterium (B1214612) incorporation.
Key Research Thrusts:
Site-Selective Deuteration: A significant challenge in synthesizing complex deuterated molecules is achieving site-selective incorporation of deuterium atoms. Recent progress in C-H activation methodologies, catalyzed by transition metals like iridium and palladium, offers more precise control over which hydrogen atoms are exchanged for deuterium. youtube.comrsc.org Future strategies will likely focus on applying these techniques to complex pharmaceutical compounds, enabling the synthesis of Valsartan Ethyl-d5 Ester with high isotopic purity and defined labeling patterns.
Late-Stage Functionalization: Traditional synthesis of labeled compounds often requires starting from early, simple deuterated precursors. Emerging late-stage functionalization techniques allow for the introduction of deuterium into an already assembled molecular skeleton. youtube.com This approach is highly desirable as it can be applied in the final steps of a synthetic sequence, making the process more efficient and adaptable.
Biocatalysis and Photoredox Catalysis: The use of enzymes (biocatalysis) and light-mediated reactions (photoredox catalysis) is a growing area in synthetic chemistry. nih.gov These methods can offer unparalleled selectivity under mild reaction conditions. Research into biocatalytic deuteration could provide novel pathways to synthesize specifically labeled isotopologues of complex molecules. nih.gov
Table 1: Comparison of Deuteration Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D using a deuterium source and a catalyst. nih.gov | Atom-economical, can be applied late-stage. youtube.com | Can be challenging to control regioselectivity. youtube.com |
| Use of Deuterated Reagents | Incorporating building blocks that already contain deuterium. | High level of isotopic enrichment at specific sites. | Requires synthesis of specific deuterated precursors. |
| Photoredox Catalysis | Uses light to initiate the deuteration reaction. nih.gov | Mild reaction conditions, high functional group tolerance. | Scalability can be a concern for industrial applications. |
Innovations in Analytical Techniques for Enhanced Trace Analysis and Sensitivity
As an internal standard, the accurate detection of this compound, often at very low concentrations in complex biological matrices, is paramount. Innovations in analytical chemistry are continually pushing the boundaries of sensitivity and specificity.
The primary analytical method for compounds like this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Future developments in this area are expected to further enhance its capabilities.
High-Resolution Mass Spectrometry (HRMS): While traditional tandem mass spectrometry is highly sensitive, HRMS provides even greater specificity by measuring the mass-to-charge ratio of ions with very high accuracy. This allows for better differentiation of the analyte from background interferences, which is crucial in complex matrices like blood plasma.
Improved Ionization Techniques: The efficiency with which molecules are ionized before entering the mass spectrometer directly impacts sensitivity. Research into novel ionization sources and optimizing existing ones, such as Electrospray Ionization (ESI), aims to improve the signal intensity for analytes, enabling detection at lower concentrations.
Advanced Separation Methods: Innovations in liquid chromatography, such as the use of smaller particle sizes in columns (sub-2 µm), provide higher resolution and faster analysis times. labmanager.com This leads to better separation of the analyte from other compounds in the sample, reducing matrix effects and improving quantification accuracy. kcasbio.com
Table 2: Emerging Analytical Methodologies
| Technique | Principle | Advantage for Deuterated Standards |
|---|---|---|
| High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS) | Separates ions based on their size, shape, and charge in the gas phase before mass analysis. labmanager.com | Provides an additional dimension of separation, improving specificity and reducing interferences. |
| Microfluidics-based Sample Preparation | Miniaturized "lab-on-a-chip" systems for automated sample cleanup and extraction. labmanager.com | Reduces sample volume requirements, minimizes reagent consumption, and improves reproducibility. |
| Fabric Phase Sorptive Extraction (FPSE) | A novel sample preparation technique using a flexible fabric surface coated with a sorbent for efficient extraction of analytes. researchgate.net | Offers high pre-concentration factors, simplicity, and is environmentally friendly. researchgate.net |
Expanding the Role of Deuterated Standards in Comprehensive Pharmaceutical Development and Quality Control
The use of deuterated internal standards is a cornerstone of quantitative bioanalysis. clearsynth.com Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of submitted bioanalytical methods incorporate stable isotope-labeled internal standards. kcasbio.com The reliability they impart is crucial for pharmacokinetic and metabolism studies.
Future research will see the role of standards like this compound expand beyond their current applications.
Metabolite Identification and Quantification: Deuterium labeling is a powerful tool for tracking the metabolic fate of drugs. clearsynth.com By administering a mixture of the deuterated and non-deuterated drug, metabolites can be easily identified in mass spectrometry data by their characteristic isotopic signature. This allows for a more comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.org
Impurity Profiling: Deuterated analogs can be synthesized as reference standards for potential impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). This is critical for ensuring the purity and safety of the final drug product.
Environmental Monitoring: The increasing concern over pharmaceutical residues in the environment necessitates sensitive methods for their detection. Deuterated standards are essential for the accurate quantification of drug compounds and their metabolites in environmental samples, such as water and soil. clearsynth.com
Computational Chemistry and Modeling for Predicting Behavior and Interactions of Deuterated Compounds
Computational chemistry has become an indispensable tool in modern drug discovery and development, allowing researchers to predict molecular properties and interactions through computer simulations. jstar-research.com
Predicting Physicochemical Properties: While the substitution of hydrogen with deuterium is a subtle structural change, it can slightly alter a molecule's properties due to the kinetic isotope effect. youtube.com Computational models can be used to predict how deuteration might affect properties such as lipophilicity, solubility, and metabolic stability. These predictions can help in designing better deuterated drugs and standards.
Understanding Chromatographic Behavior: The interaction of an analyte with the stationary and mobile phases in liquid chromatography determines its retention time. Computational modeling can simulate these interactions, helping to predict the chromatographic behavior of this compound and optimize separation conditions.
Modeling Mass Spectrometric Fragmentation: In tandem mass spectrometry, molecules are fragmented in a controlled manner to generate a characteristic pattern used for identification and quantification. Quantum chemistry calculations can predict these fragmentation pathways, aiding in the development of highly sensitive and specific MS/MS methods.
By integrating these computational approaches, researchers can gain deeper insights into the behavior of deuterated compounds, leading to more rational and efficient development of analytical methods and a better understanding of their role in pharmaceutical science. jstar-research.com
Q & A
Q. What is the role of Valsartan Ethyl-d5 Ester in pharmaceutical research, and how is it distinguished from Valsartan?
this compound is a deuterated impurity of Valsartan, an angiotensin II receptor antagonist used to treat hypertension and heart failure. The deuterium labeling (five deuterium atoms in the ethyl ester group) allows researchers to study metabolic pathways, stability, and degradation mechanisms using isotopic tracing. Distinguishing it from Valsartan requires advanced analytical techniques such as LC-MS to detect mass differences (Δm/z = +5 due to deuterium substitution) .
Q. What synthesis routes are used to produce this compound, and how can impurities be minimized?
Synthesis typically involves deuterated ethanol (ethyl-d5 alcohol) esterification with Valsartan intermediates. Key steps include:
- Hydrolysis of Valsartan methyl ester intermediates under controlled pH.
- Deuterium exchange or direct esterification with ethyl-d5 alcohol. To minimize impurities (e.g., residual methyl ester or non-deuterated analogs), optimize reaction conditions (temperature, solvent purity) and use HPLC with relative correction factors to quantify byproducts .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
- HPLC with UV detection : Use a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and detection at 230 nm. Calibrate using a deuterated internal standard to account for matrix effects .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions specific to the deuterated ester (e.g., m/z 550 → 235 for quantification). Validate method sensitivity (LOQ ≤ 0.1 μg/mL) and precision (RSD < 5%) .
Advanced Research Questions
Q. How do isotopic effects from deuterium substitution influence the stability and reactivity of this compound?
Deuterium’s higher mass and lower zero-point energy reduce reaction rates (kinetic isotope effects). For example:
- Thermal stability : Deuterated esters exhibit slower decomposition rates compared to non-deuterated analogs. In pyrolysis studies, ethyl-d5 acetate decomposes 1.2× slower than ethyl acetate at 500°C .
- Hydrolytic stability : The ester’s hydrolysis in aqueous buffers (pH 7.4) shows a 10–15% slower rate due to deuterium’s impact on transition-state bonding .
Q. How can researchers validate the absence of toxic impurities (e.g., nitrosamines) in deuterated Valsartan derivatives?
- Methodology :
Use LC-HRMS to screen for nitrosamine-specific fragments (e.g., m/z 74.0480 for NDMA).
Apply QSAR models to predict impurity formation during synthesis.
Validate limits of detection (LOD < 0.03 ppm) per ICH M7 guidelines .
Q. What experimental designs address contradictions in pharmacokinetic data between deuterated and non-deuterated Valsartan forms?
- Controlled isotopic crossover studies : Administer both forms to the same subject cohort under identical conditions to isolate isotope effects from metabolic variability.
- Compartmental modeling : Use nonlinear mixed-effects models (NONMEM) to quantify differences in absorption rate constants (Ka) and volume of distribution (Vd) .
Q. How do isotopic labeling patterns affect NMR and mass spectral interpretation for this compound?
- NMR : Deuterium causes signal splitting in adjacent protons (e.g., ethyl-d5 ester’s CH2 groups show quintet patterns in H NMR).
- MS : The +5 Da shift in molecular ion clusters (e.g., [M+H]+ at m/z 555 vs. 550 for non-deuterated) must be distinguished from adducts or matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
